6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Descripción
Historical Development of Pyrazolo[1,5-a]pyridine Chemistry
The pyrazolo[1,5-a]pyridine framework originated from early efforts to synthesize nitrogen-rich heterocycles with enhanced pharmacological profiles. Initial synthetic routes, such as the condensation of N-aminopyridines with β-dicarbonyl compounds, were reported in the mid-20th century. A breakthrough occurred in 2019 with the development of an oxygen-dependent cyclization method, which achieved yields up to 94% for pyrazolo[1,5-a]pyridines by optimizing acetic acid concentrations and reaction atmospheres. This method highlighted the critical role of oxidative conditions in suppressing side reactions, a principle later applied to deuterated analogs for mechanistic studies.
Regioselective synthesis advanced significantly in 2021 with the discovery of divergent pathways for pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from common intermediates. For instance, varying reaction conditions (e.g., solvent polarity and catalyst loading) enabled selective formation of either heterocycle, addressing long-standing challenges in positional isomer control. These innovations laid the groundwork for functionalizing the pyrazolo[1,5-a]pyridine core with groups such as halogens and aldehydes, exemplified by 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde.
Significance of Pyrazolo[1,5-a]pyridine Framework in Heterocyclic Chemistry
Pyrazolo[1,5-a]pyridines occupy a privileged position in drug design due to their:
- Bioisosteric versatility : The scaffold mimics purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
- Electron-rich environment : The conjugated π-system facilitates charge-transfer interactions, enhancing binding to hydrophobic protein pockets.
- Synthetic adaptability : Positions 3, 4, and 6 tolerate diverse substituents, allowing fine-tuning of physicochemical properties.
For example, introducing electron-withdrawing groups (e.g., bromo) at position 6 increases electrophilicity, improving reactivity in cross-coupling reactions. Meanwhile, methoxy groups at position 4 enhance solubility and metabolic stability, as demonstrated in kinase inhibitors. The aldehyde at position 3 serves as a handle for further derivatization, enabling the construction of Schiff bases or hydrazones for combinatorial libraries.
Positioning of this compound in Modern Research
This compound (molecular formula: C₉H₇BrN₂O₂; molecular weight: 255.07 g/mol) exemplifies strategic functionalization of the pyrazolo[1,5-a]pyridine core. Key features include:
Recent studies exploit these attributes in:
Bioisosterism and Pharmacophore Considerations
Bioisosteric replacement strategies frequently employ pyrazolo[1,5-a]pyridines to optimize lead compounds. For this compound:
- Bromo as a bioisostere : Mimics larger substituents (e.g., methyl or chlorine) in ATP-binding pockets, improving affinity for kinase targets.
- Aldehyde as a pharmacophore : Serves as a bioisostere for carboxylic acids or ketones, enabling reversible covalent binding with serine hydrolases.
A 2022 study demonstrated that replacing a triazole ring with a pyrazolo[1,5-a]pyridine moiety in PDE10A inhibitors increased selectivity by 12-fold, attributed to improved van der Waals interactions. Similarly, the aldehyde group in this compound has been leveraged to develop proteolysis-targeting chimeras (PROTACs), where it conjugates with E3 ligase ligands to degrade disease-associated proteins.
Propiedades
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJGYDHRZVDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and diazabicyclo under controlled temperature conditions . The reaction mixture is then filtered, washed, and recrystallized to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Unfortunately, the provided search results do not offer detailed information regarding specific applications of "6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde" beyond it being an organic compound used in life science research . The search results do, however, provide some context regarding the compound and related synthesis processes.
Chemical Information
this compound has the molecular formula and a molecular weight of 255.07 . Synonyms include this compound . The melting point is between 81-86 °C .
Synthesis
This chemical can be created through the Vilsmeier-Haack formylation reaction .
Related Compounds and Synthesis Context
The search results mention several related compounds and synthetic routes, which provide context for the potential use of this compound as a precursor or intermediate in the synthesis of more complex molecules, such as serpatatinib .
- Serpatatinib Synthesis: this compound (referred to as compound 11 in the patent) can be used as an intermediate in the synthesis of serpatatinib . Serpatatinib is obtained through a reductive amination reaction on compound 6 and 6-methoxy-3-pyridinecarbaldehyde .
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Preparation: The preparation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves reacting 3-bromo-5-methoxypyridine with O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine to produce 1-amino-3-bromo-5-methoxypyridine-1-2,4,6-trimethylbenzenesulfonate. This is then reacted with ethyl propiolate, and the resulting ethyl carboxylate group is removed using hydrobromic acid. The aldehyde group is then subjected to Vilsmeier-Haack reaction to prepare 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (compound 11). Finally, oximation is carried out on the aldehyde group of compound 11, and dehydration is carried out by acetic anhydride to obtain nitrile, thus preparing 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Can be created with a 60% yield by decarboxylation of ethyl 6-bromo-4-methoxylpyrazolo[l,5-a]pyridine-3-carboxylate using HBr, followed by neutralization and purification .
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Substituent Effects on Bioactivity and Physicochemical Properties
- Bromine Atom : The bromine at position 6 enhances lipophilicity and influences π-π stacking in protein binding. This substitution is conserved across analogs for maintaining target affinity .
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves metabolic stability compared to the hydroxyl analog (4-bromo-6-hydroxy-3-carbonitrile), which may undergo rapid glucuronidation .
- Positional Isomerism : Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (compound 10 in ) showed lower yield (7%) than its 6-bromo-4-methoxy isomer (30%), highlighting steric and electronic effects on synthesis efficiency .
Thermodynamic and Kinetic Insights
Similar entropic binding mechanisms may apply to the carbaldehyde compound .
Actividad Biológica
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 1207839-91-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₈BrN₃O
- Molecular Weight: 252.07 g/mol
- Structural Characteristics: The compound features a bromine atom at the 6-position and a methoxy group at the 4-position of the pyrazole ring, contributing to its reactivity and biological profile.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, it has been shown to inhibit the PDK1 (3-phosphoinositide-dependent protein kinase-1) pathway, which is crucial for cell proliferation and survival in cancer cells. The inhibition of PDK1 leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, resulting in reduced cell viability and increased apoptosis in various cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects . Studies have shown that it can modulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
The primary mechanism of action involves the compound's ability to bind to and inhibit PDK1, which subsequently affects downstream signaling pathways:
- PDK1 Inhibition: Directly inhibits PDK1 activity.
- Downstream Effects: Leads to decreased phosphorylation of Akt and mTOR, inhibiting cell growth and promoting apoptosis.
- Inflammatory Pathway Modulation: Reduces NF-kB activity, decreasing the expression of pro-inflammatory cytokines.
Research Findings
Several studies have focused on the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 µM. |
| Study B | Showed inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages. |
| Study C | Highlighted the compound's role as a selective PDK1 inhibitor with potential therapeutic applications in oncology. |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.
Case Study 2: Inflammation Models
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic candidate for inflammatory diseases.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde?
- Methodological Answer : The compound is synthesized via cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds. Reaction conditions typically involve a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF. Critical steps include controlling reaction temperature (80–120°C) and stoichiometric ratios to minimize byproducts .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and detect tautomerism (common in pyrazolo[1,5-a]pyridines).
- X-ray Crystallography : Resolve bond angles and dihedral angles to validate the aldehyde group's spatial orientation .
- HPLC-MS : Assess purity (>95%) and molecular weight (255.07 g/mol) .
Q. How should researchers handle purification challenges for this aldehyde-containing heterocycle?
- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–40%) to separate polar impurities. Recrystallization from ethanol or acetonitrile improves crystalline purity. Monitor fractions via TLC (Rf ~0.3 in 20% EtOAc/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields (>70%)?
- Methodological Answer :
- Solvent Screening : Test DMF vs. THF for cyclization efficiency; DMF enhances solubility of intermediates.
- Base Selection : Compare NaH (stronger base, faster kinetics) vs. KCO (milder, fewer side reactions).
- Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and decomposition .
Q. What strategies address contradictory spectral data (e.g., unexpected NMR signals)?
- Methodological Answer :
- Tautomerism Analysis : Perform variable-temperature NMR to detect equilibrium between aldehyde and hydrate forms.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic proton coupling.
- Elemental Analysis : Confirm Br and O content to rule out halogen exchange or oxidation artifacts .
Q. How does the aldehyde group participate in cross-coupling reactions for functionalization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to introduce aryl groups at the 3-position.
- Reductive Amination : Use NaBHCN to convert the aldehyde to an amine-linked derivative for bioactivity studies.
- Schiff Base Formation : Condense with primary amines (e.g., anilines) to generate imine libraries for screening .
Q. How to design experiments evaluating biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- In Vitro Assays : Test against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization.
- Molecular Docking : Model interactions with ATP-binding pockets (PDB: 1M17) to prioritize derivatives.
- SAR Studies : Modify the methoxy group (4-position) and bromine (6-position) to correlate substituents with IC values .
Q. What stability studies are critical for long-term storage of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
